molecular formula C18H25N3O B2664610 4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1171407-00-3

4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2664610
CAS No.: 1171407-00-3
M. Wt: 299.418
InChI Key: HWEUAMMJJHRWEA-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a tert-butyl group at the para position and a pyrazole ring attached to the amide nitrogen. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-isopropyl-3-methyl-1H-pyrazole can be prepared by reacting isopropyl hydrazine with acetylacetone under acidic conditions.

    Amidation Reaction: The pyrazole derivative is then reacted with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include tert-butyl alcohol, tert-butyl ketone, or tert-butyl carboxylic acid.

    Reduction: The major product would be the corresponding amine.

    Substitution: Halogenated derivatives of the benzamide.

Scientific Research Applications

4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and as a probe in biochemical assays.

    Industry: It may be used in the formulation of specialty chemicals, including catalysts and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The presence of the pyrazole ring and the tert-butyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butyl)-N-(1-methyl-1H-pyrazol-5-yl)benzamide: Similar structure but with a different substitution on the pyrazole ring.

    4-(tert-butyl)-N-(1-isopropyl-1H-pyrazol-5-yl)benzamide: Lacks the methyl group on the pyrazole ring.

    4-(tert-butyl)-N-(3-methyl-1H-pyrazol-5-yl)benzamide: Different substitution pattern on the pyrazole ring.

Uniqueness

The unique combination of the tert-butyl group and the specific substitution pattern on the pyrazole ring in 4-(tert-butyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence its reactivity and binding characteristics. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-tert-butyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-12(2)21-16(11-13(3)20-21)19-17(22)14-7-9-15(10-8-14)18(4,5)6/h7-12H,1-6H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEUAMMJJHRWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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